5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-bromophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This process yields the desired pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further modified through cyclization reactions to create more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activity.
Indole Derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research contexts.
Uniqueness
5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. Additionally, the bromophenyl group provides a site for further functionalization, allowing for the creation of a diverse array of derivatives with tailored properties.
Properties
Molecular Formula |
C17H14BrF3N4O |
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Molecular Weight |
427.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H14BrF3N4O/c1-9(2)22-16(26)13-8-15-23-12(10-3-5-11(18)6-4-10)7-14(17(19,20)21)25(15)24-13/h3-9H,1-2H3,(H,22,26) |
InChI Key |
QODZBIKWPTZOFQ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
Canonical SMILES |
CC(C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
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